molecular formula C19H16F3NO2 B5822246 1-{5-methoxy-2-methyl-1-[3-(trifluoromethyl)phenyl]-1H-indol-3-yl}ethanone

1-{5-methoxy-2-methyl-1-[3-(trifluoromethyl)phenyl]-1H-indol-3-yl}ethanone

Cat. No. B5822246
M. Wt: 347.3 g/mol
InChI Key: QANVPUFJTIHNLJ-UHFFFAOYSA-N
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Description

1-{5-methoxy-2-methyl-1-[3-(trifluoromethyl)phenyl]-1H-indol-3-yl}ethanone is a synthetic compound belonging to the indole family. It is also known as 5-MeO-MIPT and is a psychoactive substance that has gained popularity in the research community for its potential therapeutic applications.

Mechanism of Action

1-{5-methoxy-2-methyl-1-[3-(trifluoromethyl)phenyl]-1H-indol-3-yl}ethanone acts as a partial agonist at the 5-HT2A receptor, which is responsible for the psychedelic effects of serotonergic substances. It also has affinity for the 5-HT1A receptor, which is involved in the regulation of mood and anxiety. The exact mechanism of action of 1-{5-methoxy-2-methyl-1-[3-(trifluoromethyl)phenyl]-1H-indol-3-yl}ethanone is still not fully understood and requires further research.
Biochemical and Physiological Effects:
1-{5-methoxy-2-methyl-1-[3-(trifluoromethyl)phenyl]-1H-indol-3-yl}ethanone has been found to increase levels of serotonin and dopamine in the brain, which are neurotransmitters involved in mood regulation. It also increases heart rate, blood pressure, and body temperature, and can cause pupil dilation and visual hallucinations.

Advantages and Limitations for Lab Experiments

One advantage of 1-{5-methoxy-2-methyl-1-[3-(trifluoromethyl)phenyl]-1H-indol-3-yl}ethanone is its potential therapeutic applications in the treatment of depression, anxiety, and PTSD. It can also be used as a research tool to study the serotonergic system and its role in mood regulation. However, its psychoactive effects make it difficult to use in animal models, and its potential for abuse and addiction must be taken into consideration.

Future Directions

There are several future directions for research on 1-{5-methoxy-2-methyl-1-[3-(trifluoromethyl)phenyl]-1H-indol-3-yl}ethanone. One direction is to further investigate its potential therapeutic applications in the treatment of depression, anxiety, and PTSD. Another direction is to study its mechanism of action and its effects on the serotonergic system. Additionally, research could be done to develop safer and more effective analogs of 1-{5-methoxy-2-methyl-1-[3-(trifluoromethyl)phenyl]-1H-indol-3-yl}ethanone with fewer psychoactive effects and a lower potential for abuse and addiction.

Synthesis Methods

The synthesis of 1-{5-methoxy-2-methyl-1-[3-(trifluoromethyl)phenyl]-1H-indol-3-yl}ethanone involves the reaction of 5-MeO-DMT with 2-methyl-3-(trifluoromethyl)benzaldehyde in the presence of a Lewis acid catalyst. The resulting product is then reduced with sodium borohydride to yield 1-{5-methoxy-2-methyl-1-[3-(trifluoromethyl)phenyl]-1H-indol-3-yl}ethanone.

Scientific Research Applications

1-{5-methoxy-2-methyl-1-[3-(trifluoromethyl)phenyl]-1H-indol-3-yl}ethanone has been studied for its potential therapeutic applications in the treatment of depression, anxiety, and post-traumatic stress disorder (PTSD). It has been found to exhibit antidepressant and anxiolytic effects in animal models, and its mechanism of action is similar to that of other serotonergic psychedelics.

properties

IUPAC Name

1-[5-methoxy-2-methyl-1-[3-(trifluoromethyl)phenyl]indol-3-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16F3NO2/c1-11-18(12(2)24)16-10-15(25-3)7-8-17(16)23(11)14-6-4-5-13(9-14)19(20,21)22/h4-10H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QANVPUFJTIHNLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1C3=CC=CC(=C3)C(F)(F)F)C=CC(=C2)OC)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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